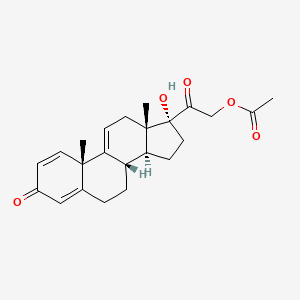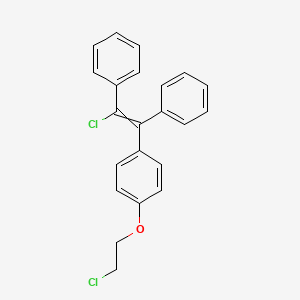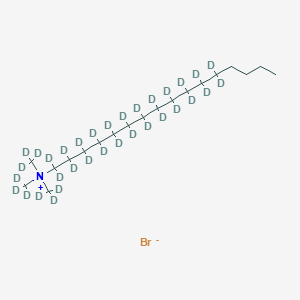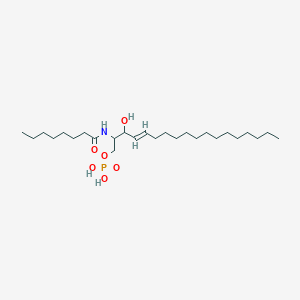
C8-Ceramid-1-phosphat
Übersicht
Beschreibung
C8 Ceramide-1-phosphate (C1P) is a phospholipid derivative of ceramide, a sphingolipid found in all eukaryotic cells. It is a key molecule in the regulation of cell signaling, cell growth, and differentiation. C1P has been studied extensively in the past two decades, and is now widely used in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Zellproliferation und DNA-Synthese
C8-Ceramid-1-phosphat (C8-C1P) wurde als neuartiger Stimulator der DNA-Synthese und Zellteilung identifiziert. Dieses kurzkettige Ceramid-1-phosphat induziert die DNA-Synthese, die für die Zellproliferation unerlässlich ist {svg_1}. Seine Wirkungen stehen im Gegensatz zu langkettigen Ceramiden, die typischerweise einen Zellzyklusarrest und Apoptose induzieren.
Wundheilung und Geweberegeneration
Forschungen deuten darauf hin, dass C8-C1P aufgrund seiner Fähigkeit, die Migration von murinen Knochenmark-abgeleiteten Vorläuferzellen zu stimulieren, eine Rolle bei der Geweberegeneration spielen könnte {svg_2}. Diese Eigenschaft könnte in therapeutischen Strategien genutzt werden, die darauf abzielen, die natürlichen Reparaturmechanismen des Körpers nach Verletzungen zu verbessern.
Entzündungshemmende und pro-reparative Makrophagenaktivierung
Es wurde gezeigt, dass C8-C1P menschliche Monozyten in Richtung eines entzündungshemmenden und pro-reparativen Phänotyps vorbereitet. Dies ist besonders relevant im Zusammenhang mit chronischen Wunden, da die Förderung des Übergangs von einem entzündlichen zu einem reparativen Phänotyp die Heilung beschleunigen könnte {svg_3}.
Angiogenese
Die Verbindung hat pro-angiogene Eigenschaften gezeigt, die für die Neubildung von Blutgefäßen während des Wundheilungsprozesses entscheidend sind. Es wurde beobachtet, dass es die Pseudotubulusbildung in menschlichen Endothel-Kolonie-bildenden Zellen erhöht, was auf sein Potenzial hindeutet, die Angiogenese zu unterstützen {svg_4}.
Immunmodulation
C8-C1P kann die Immunantwort modulieren, indem es den proinflammatorischen M1-ähnlichen Phänotyp in Makrophagen eindämmt. Diese Modulation ist für Krankheiten von Bedeutung, bei denen das Immunsystem eine kritische Rolle spielt, wie z. B. Autoimmunerkrankungen {svg_5}.
Metabolomik-Forschung
In der Metabolomik wurde C8-C1P als authentischer Standard verwendet, um ausgewählte Metaboliten zu validieren. Diese Anwendung ist entscheidend für das Verständnis der komplexen biochemischen Prozesse während der Wirbeltiermetamorphose und anderer Entwicklungsstadien {svg_6}.
Wirkmechanismus
Target of Action
C8 Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in cell signaling processes . The primary targets of C1P are intracellular and plasma membrane receptors that are coupled to Gi proteins . C1P is known to stimulate DNA synthesis and cell division in fibroblasts . It also acts as a negative regulator of TNF-α production .
Mode of Action
C1P is generated through the direct phosphorylation of ceramide by ceramide kinase . It has opposite effects to ceramide, acting as a mitogenic and prosurvival agent . C1P mediates its effects through the stimulation of cytosolic phospholipase A2, leading to the release of arachidonic acid and prostaglandin formation . It can act as an intracellular second messenger to promote cell survival, or as an extracellular receptor agonist to stimulate cell migration .
Biochemical Pathways
C1P is involved in several biochemical pathways. It plays a role in the regulation of cell proliferation and apoptosis . It is also a potent pro-inflammatory agent . The phosphorylation of ceramide to produce C1P disrupts the hydrophobic lipid-membrane contacts, enhancing lipid transport .
Pharmacokinetics
It is known that c1p is a short-chain analog of the naturally occurring ceramide-1-phosphate, which suggests it may have similar adme properties .
Result of Action
The action of C1P results in several cellular effects. It induces DNA synthesis and cell division . It also stimulates inflammatory responses and facilitates phagocytosis . Furthermore, C1P has been shown to decrease apoptosis in photoreceptors, promoting their survival and differentiation .
Action Environment
The action of C1P can be influenced by environmental factors. For instance, it has been suggested that C1P might be involved in tissue regeneration, indicating that the tissue environment could influence its action . .
Zukünftige Richtungen
Ceramide-1-phosphate has been implicated in various cellular functions including cell proliferation, apoptosis, and cell migration . It is also known to be a potent pro-inflammatory agent . Therefore, further research into the roles and mechanisms of C8 Ceramide-1-phosphate could provide valuable insights into its potential applications in health and disease.
Biochemische Analyse
Biochemical Properties
C8 Ceramide-1-phosphate is generated through direct phosphorylation of ceramide by ceramide kinase . It has opposite effects to ceramide, acting as a mitogenic agent with prosurvival properties . It also plays a significant role in inflammatory responses, stimulating cytosolic phospholipase A2, and leading to the release of arachidonic acid and prostaglandin formation .
Cellular Effects
C8 Ceramide-1-phosphate has a profound impact on various types of cells and cellular processes. It influences cell function by promoting DNA synthesis and cell division . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of C8 Ceramide-1-phosphate involves its interaction with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, C8 Ceramide-1-phosphate has been observed to have certain temporal effects. It has been found to negatively regulate TNF-α production induced by lipopolysaccharide .
Metabolic Pathways
C8 Ceramide-1-phosphate is involved in sphingolipid metabolism . It interacts with enzymes such as ceramide kinase in its metabolic pathway .
Eigenschaften
IUPAC Name |
[3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSNYUXSRXINIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164933 | |
| Record name | N-[2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-95-9 | |
| Record name | N-[2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]octanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does C8 Ceramide-1-Phosphate impact cervical cancer cells?
A: Recent research indicates that C8 Ceramide-1-Phosphate may have anti-cancer properties, specifically in the context of cervical cancer. In vitro studies have shown that C8 Ceramide-1-Phosphate can inhibit both the proliferation and migration of cervical cancer cells. [] This inhibitory effect appears to be mediated through the MAPK/JNK1 signaling pathway. []
Q2: What is the relationship between C8 Ceramide-1-Phosphate and C2 Ceramide?
A: Interestingly, C8 Ceramide-1-Phosphate and C2 Ceramide appear to have antagonistic effects on DNA synthesis. While C8 Ceramide-1-Phosphate stimulates DNA synthesis, C2 Ceramide can block this stimulation. [] Further investigation revealed that C2 Ceramide promotes the conversion of C8 Ceramide-1-Phosphate back to C8 Ceramide, potentially explaining its inhibitory effect on C8 Ceramide-1-Phosphate-induced DNA synthesis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


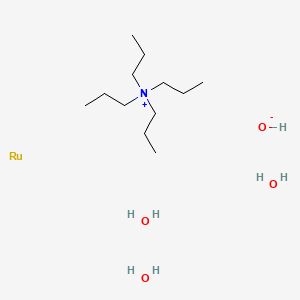

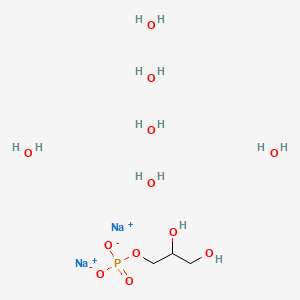
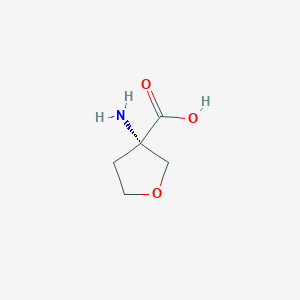
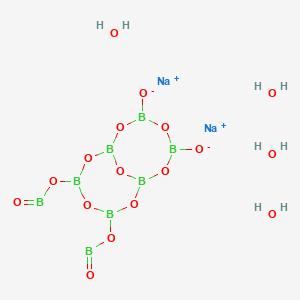
![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)


![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)
